1-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
CAS No.:
Cat. No.: VC9358704
Molecular Formula: C18H15N3O
Molecular Weight: 289.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N3O |
|---|---|
| Molecular Weight | 289.3 g/mol |
| IUPAC Name | 1-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4-one |
| Standard InChI | InChI=1S/C18H15N3O/c1-13-11-17(22)21-16-10-6-5-9-15(16)19-18(21)20(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
| Standard InChI Key | CBYHIHFNAJRSJQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC4=CC=CC=C4 |
| Canonical SMILES | CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC4=CC=CC=C4 |
Introduction
1-Benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a complex organic compound that belongs to the benzimidazole family, which is known for its diverse biological activities. This compound combines a benzimidazole core with a pyrimidine ring and a benzyl substituent, making it a unique structure with potential applications in pharmaceuticals and materials science.
Synthesis and Preparation
The synthesis of 1-Benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one likely involves a multi-step process starting from benzimidazole precursors. The general approach would include:
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Formation of the Pyrimido[1,2-a]benzimidazole Core: This involves condensation reactions between appropriate benzimidazole and pyrimidine precursors.
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Introduction of the Methyl Group: Alkylation reactions can be used to introduce the methyl group at the appropriate position.
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Attachment of the Benzyl Group: This step typically involves N-alkylation of the benzimidazole nitrogen with a benzyl halide or equivalent.
Data Table: Comparison of Related Compounds
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